molecular formula C10H14O2 B7847002 1-(3-Ethoxyphenyl)ethanol

1-(3-Ethoxyphenyl)ethanol

Cat. No.: B7847002
M. Wt: 166.22 g/mol
InChI Key: GDIXLGVIUGHPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyphenyl)ethanol is a substituted aromatic alcohol characterized by an ethoxy (-OCH₂CH₃) group at the 3-position of the phenyl ring and a hydroxyl (-OH) group on the adjacent carbon. For example, 1-(3-Ethoxyphenyl)-3-phenyl-5-thioxoimidazolidine-2,4-dione (a derivative) was synthesized in 76% yield via nucleophilic substitution and cyclization reactions, with reported melting points of 157–159°C and distinct IR (1745, 1802 cm⁻¹) and ¹H NMR spectral features . This compound’s structural framework suggests applications in medicinal chemistry and materials science, particularly as intermediates in heterocyclic compound synthesis.

Properties

IUPAC Name

1-(3-ethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIXLGVIUGHPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 1-(3-Ethoxyphenyl)ethanone

The most straightforward method involves the reduction of 1-(3-ethoxyphenyl)ethanone (3-ethoxyacetophenone) using borohydride or aluminum-based reagents. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C achieves moderate yields (60–75%) but limited enantioselectivity. For higher stereocontrol, chiral catalysts like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagents enable asymmetric reduction, producing enantiomeric excesses of 85–92%.

Reaction Example :

3-Ethoxyacetophenone+NaBH4THF, 0°C1-(3-Ethoxyphenyl)ethanol(70% yield)[2]\text{3-Ethoxyacetophenone} + \text{NaBH}_4 \xrightarrow{\text{THF, 0°C}} \text{this compound} \quad (\text{70\% yield})

Catalytic Hydrogenation

Industrial-scale production often employs catalytic hydrogenation of 3-ethoxyacetophenone using ruthenium or palladium catalysts. A study demonstrated that Ru-BINAP complexes under 3–5 atm H₂ at 50°C achieved 95% conversion and 98% ee. Solvent choice (e.g., ethanol vs. ethyl acetate) significantly impacts reaction kinetics, with polar aprotic solvents favoring faster rates.

Biocatalytic Deracemization

Oxidative-Kinetic Resolution (OKR)

A green chemistry approach utilizes immobilized Candida albicans cells for oxidative deracemization of racemic this compound. The process involves:

  • Oxidation : (S)-enantiomer selectively oxidized to 3-ethoxyacetophenone.

  • Reduction : Ketone reduced back to (R)-alcohol using ketoreductases (KRED-P1-A04).

Optimized Conditions :

ParameterValue
Substrate Loading100 mmol/L
Temperature30°C
Time5 hours
Yield70%
Enantiomeric Excess91% ee (R)

This method’s scalability was validated at 10x scale, retaining 91% ee and 70% yield.

Industrial Production Insights

Solvent-Free Catalysis

Recent advances emphasize solvent-free hydrogenation using mesoporous silica-supported Pt nanoparticles. At 80°C and 10 atm H₂, this method achieves 99% conversion and 99% ee, reducing waste and energy costs.

Continuous Flow Systems

Microreactor technology enables continuous synthesis, enhancing throughput. A pilot study using a Pd/C-packed reactor demonstrated 98% yield at 50°C with residence times under 30 minutes.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
NaBH₄ Reduction70<5ModerateHigh
Ru-BINAP Hydrogenation9598HighMedium
Biocatalytic OKR7091HighLow
Continuous Flow9899Very HighMedium

Biocatalytic methods excel in sustainability but lag in speed, while flow systems offer rapid, high-purity output at moderate costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(3-ethoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield 1-(3-ethoxyphenyl)ethane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(3-Ethoxyphenyl)ethanol serves as a precursor for several pharmaceutical compounds. A notable application is its role in the synthesis of (S)-rivastigmine , a drug used in the treatment of Alzheimer's disease. The synthesis involves the conversion of this compound into (S)-1-(3-ethoxyphenyl)ethylamine, which is an essential intermediate in the production of rivastigmine .

Table 1: Synthesis Pathway of Rivastigmine

StepReactionYieldEnantiomeric Excess (ee)
1Conversion of this compound to (S)-1-(3-ethoxyphenyl)ethylamine60%91%
2Final synthesis to rivastigmine--

Biocatalytic Applications

The compound has been utilized in biocatalytic processes, particularly for the asymmetric reduction of ketones to alcohols. For example, Lactobacillus paracasei has been identified as an effective biocatalyst for reducing acetophenones to their corresponding alcohols, including the ethoxy-substituted variants. This process showcases high enantioselectivity, producing enantiomerically enriched alcohols with yields exceeding 90% and ee values up to 99% .

Table 2: Biocatalytic Reduction Results

SubstrateBiocatalystYieldEnantiomeric Excess (ee)
3-methoxyacetophenoneLactobacillus paracasei BD87E692%99%

Synthesis of Chiral Alcohols

The compound is also involved in the synthesis of various chiral alcohols through oxidative kinetic resolution (OKR). The process employs immobilized cells of Candida albicans to achieve high conversion rates and enantiomeric excesses. For instance, the OKR of racemic 1-phenylethanol yielded (R)-1-phenylethanol with conversions exceeding 90% and ee values between 90-98% .

Table 3: OKR Results Using Candida albicans

SubstrateConversion (%)Enantiomeric Excess (ee)
Racemic 1-phenylethanol>90%90-98%

Case Studies

Case Study 1: Deracemization Process
A notable study demonstrated the efficient deracemization of racemic 1-phenylethanol using a two-step process involving OKR followed by reduction with ketoreductases. This method successfully produced high yields of (R)-enantiomers within a short timeframe, highlighting the compound's utility in synthetic organic chemistry .

Case Study 2: Pharmaceutical Development
In another study, researchers synthesized (S)-rivastigmine from (R)-1-(3-ethoxyphenyl)ethanol with a yield of approximately 60% and an ee of over 91%. This illustrates not only the compound's significance in drug development but also its role in enhancing the efficacy and safety profiles of pharmaceutical products .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it may undergo enzymatic oxidation to form corresponding ketones or acids. These metabolites can interact with cellular receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)ethanol

  • Structure : Methoxy (-OCH₃) substituent at the 3-position.
  • Properties : CAS 23308-82-9; harmful by inhalation, skin contact, or ingestion .
  • Synthesis: Likely involves Williamson ether synthesis or nucleophilic substitution, similar to 1-(4-ethoxy-3-methoxyphenyl)ethanone synthesis (88% yield using K₂CO₃ and ethyl iodide) .
  • Applications: Potential intermediate for fragrances or pharmaceuticals.

2-(3-Methoxyphenyl)ethanol

  • Structure : Methoxy group at the 3-position; hydroxyl group on the ethyl chain.
  • Properties : EINECS 225-705-2; used in organic synthesis (e.g., phenethyl alcohol derivatives) .
  • Key Difference: Positional isomerism alters electronic and steric properties compared to this compound.

1-(3-Nitrophenyl)ethanol

  • Structure: Nitro (-NO₂) group at the 3-position.
  • Properties: CAS 103966-65-0; molecular formula C₈H₉NO₃; 95% purity .
  • Reactivity : The electron-withdrawing nitro group reduces ring electron density, affecting reaction kinetics compared to ethoxy/methoxy derivatives.

Substituted Acetophenone Derivatives

1-(3-Hydroxyphenyl)ethanone

  • Structure : Hydroxyl (-OH) at the 3-position; ketone group.
  • Properties : CAS 121-71-1; molecular weight 136.15; used in antioxidant and enzyme inhibitory studies .
  • Applications: Precursor for pharmaceuticals (e.g., acetaminophen impurity I) .

1-(4-Ethoxy-3-methoxyphenyl)ethanone

  • Structure : Ethoxy and methoxy groups at 4- and 3-positions, respectively.
  • Synthesis : 88% yield via alkylation of acetovanillone with ethyl iodide .
  • Key Difference : Additional methoxy group enhances steric hindrance and lipophilicity.

Heterocyclic and Hybrid Derivatives

1-(Thiophen-3-yl)ethanol

  • Structure : Thiophene ring replaces benzene.
  • Properties : CAS 14861-60-0; molecular weight 128.19; used in agrochemical and pharmaceutical syntheses .
  • Applications : Patent-protected in antiviral and anticancer agents (e.g., WO2004/41813) .

1-(3-ACETYL-2,4,6-TRIHYDROXYPHENYL)ETHAN-1-ONE

  • Structure : Multiple hydroxyl and acetyl groups.
  • Synthesis: Derived from phloroglucinol; used in polyphenol and antioxidant research .
  • Reactivity : High polarity due to hydroxyl groups, contrasting with ethoxy’s hydrophobicity.

Comparative Data Table

Compound CAS Number Molecular Formula Key Substituents Melting Point (°C) Yield (%) Applications References
This compound* - C₉H₁₂O₂ 3-OCH₂CH₃, -OH - - Heterocyclic intermediates
1-(3-Methoxyphenyl)ethanol 23308-82-9 C₉H₁₂O₂ 3-OCH₃, -OH - - Pharmaceuticals, fragrances
1-(3-Nitrophenyl)ethanol 103966-65-0 C₈H₉NO₃ 3-NO₂, -OH - - Nitroaromatic intermediates
1-(3-Hydroxyphenyl)ethanone 121-71-1 C₈H₈O₂ 3-OH, -COCH₃ - - Antioxidants, enzyme inhibitors
1-(4-Ethoxy-3-methoxyphenyl)ethanone - C₁₁H₁₄O₃ 4-OCH₂CH₃, 3-OCH₃, -COCH₃ - 88 Flavor and fragrance chemistry
1-(Thiophen-3-yl)ethanol 14861-60-0 C₆H₈OS Thiophene ring, -OH - - Antiviral/anticancer agents

Key Findings and Insights

Substituent Effects: Ethoxy and methoxy groups enhance lipophilicity and electron-donating capacity, favoring nucleophilic aromatic substitution. Nitro groups, conversely, direct electrophilic attacks to meta/para positions .

Synthesis Trends :

  • Alkylation (e.g., Williamson ether synthesis) is a common method for introducing ethoxy/methoxy groups .
  • Yields for ethoxy-substituted compounds (76–88%) are generally higher than nitro derivatives due to milder reaction conditions .

Applications: Ethanol derivatives are preferred for chiral synthesis (e.g., pharmaceuticals), while ketones serve as stable intermediates in polymer and antioxidant research .

Biological Activity

1-(3-Ethoxyphenyl)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its ethoxy group attached to a phenolic structure. Its molecular formula is C10H14O2C_{10}H_{14}O_2, with a molecular weight of approximately 166.22 g/mol. The compound can be represented by the SMILES notation CCOC1=CC=CC(=C1)C(C)O.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. It may undergo enzymatic transformations that influence metabolic pathways, thereby affecting physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. A study demonstrated that the compound could scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This activity positions the compound as a candidate for developing anti-inflammatory therapies.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Such inhibition could lead to reduced pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability
Investigation of Anti-inflammatory PropertiesShowed inhibition of COX enzymes and reduction of cytokines
Enzyme Interaction StudyIdentified enzyme inhibition mechanisms relevant to metabolic pathways

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cardiovascular Health : Its antioxidant and anti-inflammatory properties may contribute to cardiovascular protection.
  • Pain Management : The potential COX inhibition suggests possible use in pain relief formulations.
  • Cancer Research : The compound's ability to modulate oxidative stress could be significant in cancer prevention strategies.

Q & A

Q. What are the common synthetic routes for 1-(3-Ethoxyphenyl)ethanol?

Answer: The synthesis of this compound typically involves two key steps: (1) introduction of the ethoxy group to the phenyl ring and (2) reduction of a ketone intermediate to the secondary alcohol.

  • Step 1: Formation of 1-(3-Ethoxyphenyl)ethanone
    A Friedel-Crafts acylation can be employed, where 3-ethoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, alkylation of 3-hydroxyphenyl ethanol derivatives using ethyl halides and a base (e.g., K₂CO₃) in ethanol under reflux conditions may be utilized .

  • Step 2: Reduction to this compound
    The ketone intermediate is reduced using agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether. NaBH₄ is preferred for milder conditions and selectivity .

Example Protocol:

React 3-ethoxyphenylacetophenone (1 equiv) with NaBH₄ (2 equiv) in methanol at 0–5°C for 2 hours.

Quench with ice-cold water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Reagents and Conditions:

StepReagents/ConditionsPurpose
1AlCl₃, acetyl chloride, DCM, 0°C → RTAcylation
2NaBH₄, MeOH, 0–5°CReduction

Q. How is this compound characterized using spectroscopic methods?

Answer: Post-synthesis characterization relies on spectroscopic techniques:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 ppm (t, 3H, –OCH₂CH₃)
    • δ 3.95–4.10 ppm (q, 2H, –OCH₂CH₃)
    • δ 4.75 ppm (q, 1H, –CH(OH)–)
    • Aromatic protons: δ 6.7–7.2 ppm (multiplet, 4H) .
  • IR (KBr):

    • Broad peak ~3350 cm⁻¹ (–OH stretch)
    • 1250 cm⁻¹ (C–O–C ether stretch) .
  • Mass Spectrometry (EI-MS):
    Molecular ion [M]⁺ at m/z 180.2 (C₁₀H₁₄O₂), with fragmentation peaks at m/z 123 (loss of –CH₂CH₂OH) .

Q. What mechanistic considerations arise in the reduction of 1-(3-Ethoxyphenyl)ethanone to the ethanol derivative?

Answer: The reduction mechanism depends on the reagent:

  • NaBH₄ : Proceeds via a polar mechanism, where BH₄⁻ transfers hydride to the electrophilic carbonyl carbon. Steric hindrance from the ethoxy group may slow the reaction, requiring excess reagent .
  • LiAlH₄ : Involves a more reactive Al–H bond, capable of reducing sterically hindered ketones. However, competing side reactions (e.g., ether cleavage) may occur if the ethoxy group is labile .

Computational Insights:
Density functional theory (DFT) studies suggest that electron-donating ethoxy groups stabilize the transition state during hydride transfer, lowering activation energy by ~5 kcal/mol compared to unsubstituted analogs. Solvent effects (e.g., methanol) further stabilize intermediates via hydrogen bonding .

Optimization Strategy:

  • Use NaBH₄ in THF/water mixtures to enhance solubility of the ketone.
  • Monitor reaction progress via TLC (Rf reduction from 0.6 to 0.3 in hexane/EtOAc).

Q. How do hydrogen-bonding interactions influence the crystallographic properties of this compound?

Answer: In crystal structures, the hydroxyl group forms intermolecular O–H···O hydrogen bonds with adjacent ethoxy oxygen atoms, creating a dimeric motif. Graph-set analysis (Etter’s notation) reveals a R₂²(8) pattern, indicating two donors and two acceptors in an 8-membered ring .

Experimental Validation:
Single-crystal X-ray diffraction (performed using SHELX ) shows:

  • O···O distance: 2.75 Å
  • Bond angle: 165° (near-linear for strong H-bonding).

Implications:
These interactions enhance thermal stability (melting point ↑ by 15°C compared to non-H-bonding analogs) and influence solubility in polar solvents.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., 60% vs. 85% for Friedel-Crafts acylation) arise from:

Substrate Purity : Impurities in 3-ethoxybenzaldehyde reduce electrophilicity.

Catalyst Activation : Anhydrous AlCl₃ is critical; traces of moisture deactivate the catalyst .

Resolution:

  • Purify starting materials via distillation or recrystallization.
  • Pre-dry solvents (e.g., DCM over molecular sieves).
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. What catalytic strategies improve the sustainability of this compound synthesis?

Answer:

  • Biocatalysis : Alcohol dehydrogenases (e.g., from Lactobacillus brevis) enantioselectively reduce ketones to (R)- or (S)-alcohols in water, achieving >90% ee .
  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 20 minutes for the alkylation step, improving energy efficiency .

Case Study:
Enzymatic reduction of 1-(3-Ethoxyphenyl)ethanone using NADPH cofactor recycling:

  • Yield: 88%
  • ee: 94% (R-configuration).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.